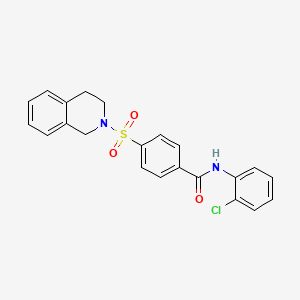
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CIQ belongs to the class of compounds known as sulfonyl benzamides, which have been shown to have a variety of biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline to form the final product.
Starting Materials
2-chlorobenzoic acid, thionyl chloride, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline
Reaction
Step 1: 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride., Step 2: 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline is added to the reaction mixture and stirred at room temperature for several hours., Step 3: The reaction mixture is then heated to reflux for several hours to complete the reaction., Step 4: The resulting product is purified by column chromatography to obtain N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide.
科学研究应用
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that degrades proteins. In diabetes research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In neurodegenerative disorder research, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to protect neurons from oxidative stress and prevent cell death.
作用机制
The mechanism of action of N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. By inhibiting the proteasome, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide induces apoptosis in cancer cells and protects neurons from oxidative stress. In addition, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
生化和生理效应
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide induces apoptosis by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response. In neurons, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide protects against oxidative stress by activating the Nrf2 pathway, which leads to the upregulation of antioxidant genes. In addition, N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide improves insulin sensitivity by activating the AMPK pathway, which leads to the upregulation of glucose transporters and the inhibition of gluconeogenesis.
实验室实验的优点和局限性
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its ability to induce apoptosis in cancer cells, and its ability to protect neurons from oxidative stress. However, there are also limitations to using N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, including its potential use as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide and its potential side effects. Other future directions for research on N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide include its potential use as a tool for studying the proteasome and its role in cellular processes.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-20-7-3-4-8-21(20)24-22(26)17-9-11-19(12-10-17)29(27,28)25-14-13-16-5-1-2-6-18(16)15-25/h1-12H,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBVJNSVNFACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
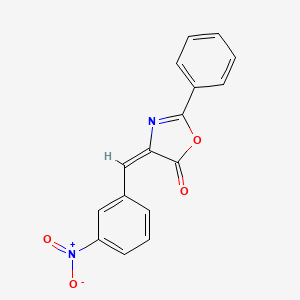
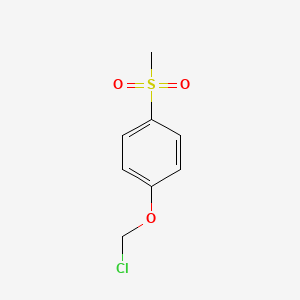
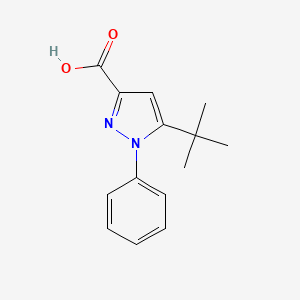

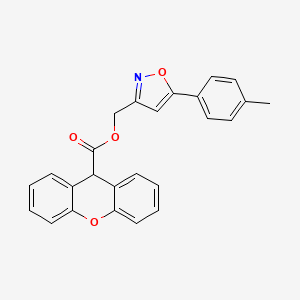
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
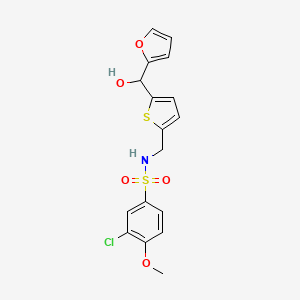
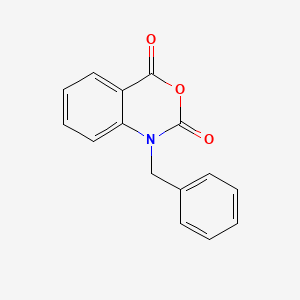
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2626318.png)
![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)
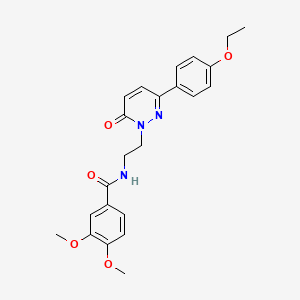
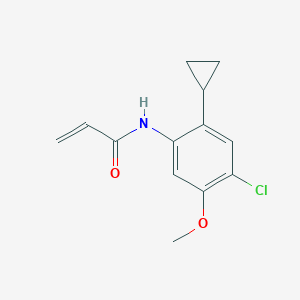
![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)